9,10-Anthracenedione, 1,4-bis[(3-chlorophenyl)amino]-
Description
9,10-Anthracenedione, 1,4-bis[(3-chlorophenyl)amino]- is an anthraquinone derivative characterized by two 3-chlorophenylamino substituents at the 1,4-positions of the anthracene backbone. Key properties of this compound are inferred from substituent-driven trends observed in related molecules .
Properties
CAS No. |
64346-71-0 |
|---|---|
Molecular Formula |
C26H16Cl2N2O2 |
Molecular Weight |
459.3 g/mol |
IUPAC Name |
1,4-bis(3-chloroanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C26H16Cl2N2O2/c27-15-5-3-7-17(13-15)29-21-11-12-22(30-18-8-4-6-16(28)14-18)24-23(21)25(31)19-9-1-2-10-20(19)26(24)32/h1-14,29-30H |
InChI Key |
UHYDAQBNVKNRJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NC4=CC(=CC=C4)Cl)NC5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Anthracenedione, 1,4-bis[(3-chlorophenyl)amino]- typically involves the reaction of 9,10-anthracenedione with 3-chloroaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, which may involve the addition of oxygen or the removal of hydrogen atoms.
Reduction: Reduction reactions may involve the addition of hydrogen or the removal of oxygen atoms.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution Reagents: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of quinones, while reduction may yield hydroquinones.
Scientific Research Applications
Chemistry: In chemistry, 9,10-Anthracenedione, 1,4-bis[(3-chlorophenyl)amino]- is used as a precursor for the synthesis of various organic compounds
Biology: In biological research, this compound is investigated for its potential as a fluorescent probe due to its ability to emit light upon excitation. It is also studied for its interactions with biological molecules such as proteins and nucleic acids.
Medicine: In medicine, the compound is explored for its potential therapeutic applications, including its use as an anticancer agent. Its ability to interact with DNA and inhibit the growth of cancer cells is of particular interest.
Industry: In industrial applications, 9,10-Anthracenedione, 1,4-bis[(3-chlorophenyl)amino]- is used in the production of dyes and pigments. Its stability and color properties make it suitable for use in various industrial products.
Mechanism of Action
The mechanism of action of 9,10-Anthracenedione, 1,4-bis[(3-chlorophenyl)amino]- involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting the normal function of the genetic material and inhibiting the replication of cancer cells. Additionally, it may interact with enzymes and other proteins, affecting various cellular pathways and processes.
Comparison with Similar Compounds
Comparison with Similar Anthracenedione Derivatives
Hydroxyethylamino-Substituted Analogs
- DHAQ (1,4-dihydroxy-5,8-bis[(2-hydroxyethylamino)ethylamino]-9,10-anthracenedione): Exhibits high antitumor potency (e.g., >200% ILS in P388 leukemia) and strong DNA binding (ΔTm = +17°C). Hydroxyl groups enhance cellular uptake and DNA synthesis inhibition, leading to G2/M phase arrest . Higher genotoxicity (chromosome breakage) correlates with therapeutic efficacy but also acute toxicity at therapeutic doses .
- HAQ (1,4-bis[(2-hydroxyethylamino)ethylamino]-9,10-anthracenedione diacetate): Lower potency than DHAQ (10-fold higher ED50) due to absence of hydroxyl groups. Reduced genotoxicity but still induces bacterial mutagenesis via metabolic activation . Pharmacokinetics: Rapid plasma clearance (23.5 mL/kg/min in dogs), hepatobiliary excretion (39.5% in bile) .
Chlorophenyl-Substituted Analogs
- Chlorophenyl groups may intercalate DNA similarly to hydroxyethylamino analogs but with altered binding kinetics.
Methoxyphenyl and Piperazinyl Derivatives
- 9,10-Anthracenedione, 1,4-bis[(4-methoxyphenyl)amino]-: Methoxy groups enhance solubility and electronic properties for OLED applications. Lower antitumor activity compared to hydroxyethylamino analogs but useful in photodynamic therapy .
- Piperazinyl Derivatives :
- Piperazine substituents improve solubility and receptor targeting. Demonstrated cytotoxicity in cancer cell lines via apoptosis induction .
DNA Interaction and Mechanism of Action
Pharmacokinetic and Toxicity Profiles
- Metabolism: Chlorophenyl groups may undergo cytochrome P450-mediated oxidation, increasing reactive metabolite risk compared to hydroxyethylamino analogs .
Biological Activity
9,10-Anthracenedione, 1,4-bis[(3-chlorophenyl)amino]- (CAS No. 64346-71-0) is a synthetic organic compound with significant potential in biological research and medicinal applications. This compound belongs to the anthracenedione class, known for their diverse biological activities, including anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula: C26H16Cl2N2O2
- Molecular Weight: 459.32 g/mol
The compound features a unique structure that includes two 3-chlorophenylamino groups attached to the anthracenedione core. This structural configuration is critical for its biological interactions.
The biological activity of 9,10-Anthracenedione, 1,4-bis[(3-chlorophenyl)amino]- primarily involves:
- DNA Intercalation: The compound can intercalate into DNA strands, disrupting replication and transcription processes, which is particularly relevant in cancer therapy.
- Protein Interactions: It may also interact with various proteins and enzymes, modulating cellular pathways that are crucial for cell survival and proliferation.
Anticancer Activity
Research has demonstrated that compounds similar to 9,10-Anthracenedione exhibit significant anticancer properties. For instance:
- A study indicated that anthracenediones can inhibit the growth of various cancer cell lines including breast cancer and lung cancer cells through mechanisms involving apoptosis and cell cycle arrest .
- In vitro tests showed that derivatives of anthracenedione possess a broad spectrum of antitumor activity against different tumor types, excluding colon cancer .
Case Studies and Research Findings
Several studies have highlighted the biological activity of anthracenediones:
- Antitumor Efficacy:
- Antimicrobial Properties:
-
Fluorescent Probes:
- The compound's ability to emit fluorescence upon excitation has been explored for use as a fluorescent probe in biological imaging applications .
Comparative Analysis with Related Compounds
To understand the uniqueness of 9,10-Anthracenedione, it is useful to compare it with related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Mitoxantrone | Dihydroxyanthraquinone with symmetrical aminoalkyl chains | High anticancer activity |
| 1,4-Bis[(4-methylphenyl)amino]-9,10-anthracenedione | Methyl groups instead of chlorine | Similar but less potent |
| Anthraquinone Derivatives | Various substitutions | Antimicrobial and anticancer activities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
